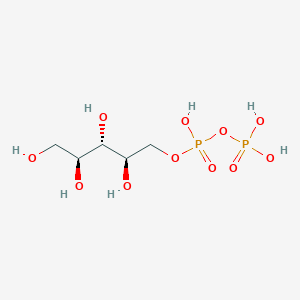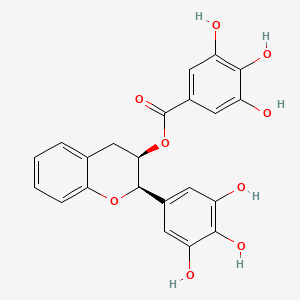
D-Ribose 5-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-ribose 5-diphosphate is a ribose diphosphate. It derives from a D-ribose.
科学的研究の応用
Metabolic Dysfunction in Critical Illness : Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to DNA damage induced by free radicals. This activation can deplete intracellular nicotinamide adenine dinucleotide, impacting glycolysis, mitochondrial electron transport, and ATP formation, which may contribute to cell dysfunction and necrosis in critical illnesses (Liaudet, 2002).
Synthesis of Cyclic Adenosine 5′-Diphosphate Ribose Receptor Agonist : Swarbrick and Potter (2012) reported the first total synthesis of a stable cyclic adenosine 5′-diphosphate ribose (cADPR) receptor agonist, which has potential applications in understanding the Ca2+ release mechanism and structure-activity relationships of this second messenger (Swarbrick & Potter, 2012).
Phosphoribosyl Diphosphate (PRPP) Utilization : Hove-Jensen et al. (2016) discussed the biosynthesis and enzymology of Phosphoribosyl Diphosphate (PRPP), highlighting its role in the biosynthesis of nucleotides and other important biological molecules (Hove-Jensen et al., 2016).
Role in Phosphonate Degradation and NAD Biosynthesis : Hove-Jensen et al. (2003) examined the role of ribose 1,5-bisphosphokinase in the synthesis of 5-phospho-d-ribosyl α-1-diphosphate (PRPP) in Escherichia coli, which is essential for both phosphonate degradation and NAD biosynthesis pathways (Hove-Jensen et al., 2003).
Enzyme Committed to Decaprenylphosphoryl-D-arabinose Synthesis : Huang et al. (2005) identified and expressed the Mycobacterium tuberculosis gene encoding 5-Phospho-α-D-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, a key enzyme in the synthesis of decaprenylphosphoryl-d-arabinose, which is important in mycobacterial cell wall synthesis (Huang et al., 2005).
特性
製品名 |
D-Ribose 5-diphosphate |
|---|---|
分子式 |
C5H14O11P2 |
分子量 |
312.11 g/mol |
IUPAC名 |
phosphono [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H14O11P2/c6-1-3(7)5(9)4(8)2-15-18(13,14)16-17(10,11)12/h3-9H,1-2H2,(H,13,14)(H2,10,11,12)/t3-,4+,5-/m0/s1 |
InChIキー |
DUQMUVMFEODVAE-LMVFSUKVSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)O)O)O)O)O |
正規SMILES |
C(C(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)

![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)



![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)



![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)